Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate
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Overview
Description
Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate: is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications due to their pleasant odors and chemical properties. This particular compound is characterized by the presence of a long-chain fatty acid amide linked to a methyl ester of prop-2-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate typically involves the esterification of prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is followed by the amidation of the resulting ester with hexadecanoyl chloride. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Esterification: Prop-2-enoic acid is reacted with methanol in the presence of an acid catalyst.
Amidation: The resulting ester is then reacted with hexadecanoyl chloride to form the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides or ethers
Scientific Research Applications
Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential role in cell membrane interactions due to its long-chain fatty acid component.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate involves its interaction with biological membranes and enzymes. The long-chain fatty acid component allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the ester and amide groups can interact with various enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl methacrylate: A similar ester used in the production of polymers.
Hexadecanoic acid, methyl ester: Another ester with a long-chain fatty acid component.
Uniqueness: Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate is unique due to its combination of a long-chain fatty acid amide and a methyl ester of prop-2-enoic acid. This structure provides it with distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
52634-29-4 |
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Molecular Formula |
C21H39NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate |
InChI |
InChI=1S/C21H39NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-18-19(2)21(24)25-3/h2,4-18H2,1,3H3,(H,22,23) |
InChI Key |
XRUWNRFWNHCICM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=C)C(=O)OC |
Origin of Product |
United States |
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